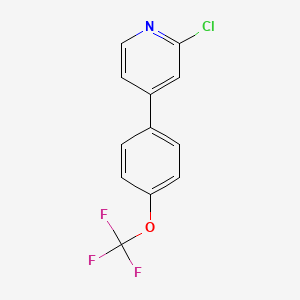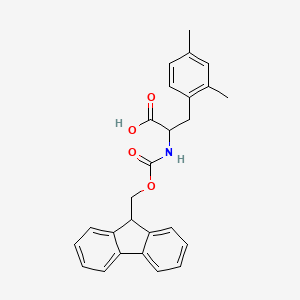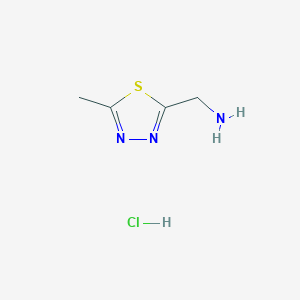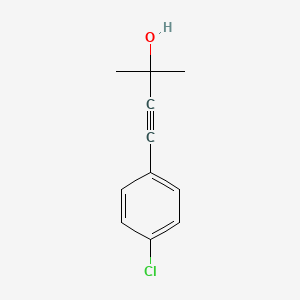
Methyl 3-chloro-4-cyclohexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-cyclohexylbenzoate is an organic compound with the molecular formula C14H17ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom and the hydrogen atom in the meta position is replaced by a cyclohexyl group. The compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-cyclohexylbenzoate typically involves the esterification of 3-Chloro-4-cyclohexylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-cyclohexylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-4-cyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-cyclohexylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylbenzoic acid methyl ester
- 3-Chloro-4-ethylbenzoic acid methyl ester
- 3-Chloro-4-propylbenzoic acid methyl ester
Comparison
Methyl 3-chloro-4-cyclohexylbenzoate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs with smaller alkyl groups. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H17ClO2 |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
methyl 3-chloro-4-cyclohexylbenzoate |
InChI |
InChI=1S/C14H17ClO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
NNRDIPPDEUUSJO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxamide, 5-chloro-N-[(1R)-1-(methoxymethyl)-2-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-oxoethyl]-](/img/structure/B1639812.png)













